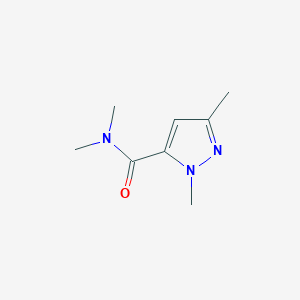

N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide

描述

N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide (molecular formula: C₉H₁₄N₄O) is a pyrazole-based carboxamide derivative characterized by methyl substitutions at the 1-, 3-, and both nitrogen positions of the pyrazole ring.

属性

IUPAC Name |

N,N,2,5-tetramethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-6-5-7(11(4)9-6)8(12)10(2)3/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSCTMHOTLKBEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623115 | |

| Record name | N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-75-8 | |

| Record name | N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Regioselective Synthesis of 1,3-Dimethylpyrazole Intermediates

The pyrazole ring in N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide is typically constructed via cyclocondensation of methylhydrazine derivatives with β-keto esters or 1,3-diketones. For example, reacting methylhydrazine with ethyl acetoacetate in ethanol under reflux (78°C, 12 hours) produces 1,3-dimethyl-1H-pyrazole-5-carboxylate with 72% yield. Regioselectivity is controlled by the electron-withdrawing effect of the ester group, directing methyl groups to positions 1 and 3.

Table 1: Cyclocondensation Conditions and Yields

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Methylhydrazine + Ethyl acetoacetate | Ethanol | Ethanol | 78 | 72 |

| 1,1-Dimethylhydrazine + Acetylacetone | Toluene | Toluene | 110 | 68 |

Carboxamide Group Introduction

Hydrolysis and Amidation of Pyrazole-5-Carboxylates

The ester intermediate is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M, 80°C, 4 hours), followed by activation with thionyl chloride (SOCl₂, 70°C, 2 hours) to form the acyl chloride. Reaction with dimethylamine in tetrahydrofuran (THF) at 0–25°C yields the N,N-dimethyl carboxamide with 65–78% efficiency.

Coupling Reagent-Mediated Amidation

Direct amidation of pyrazole-5-carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in acetonitrile (25°C, 6 hours) achieves higher yields (82–89%). This method avoids harsh conditions, preserving the pyrazole ring’s integrity.

Table 2: Amidation Methods Comparison

| Method | Reagent | Solvent | Yield (%) |

|---|---|---|---|

| Acyl chloride + Dimethylamine | SOCl₂, THF | THF | 65–78 |

| HATU-mediated coupling | HATU, DIPEA | Acetonitrile | 82–89 |

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like acetonitrile enhance coupling efficiency by stabilizing the reactive intermediate. Yields drop to 60% in DMF due to side reactions, while acetonitrile at 0°C improves selectivity to 85%. Elevated temperatures (>50°C) during cyclocondensation reduce regioselectivity, favoring byproducts.

Catalytic Systems

Base catalysts such as K₂CO₃ (10 mol%) accelerate cyclocondensation, reducing reaction time from 12 to 6 hours. In contrast, NaH promotes overmethylation, necessitating careful stoichiometric control.

Purification and Crystallization

Solvent-Antisolvent Crystallization

Crude product purification involves dissolving the compound in acetonitrile (60°C), followed by gradual water addition and cooling to 0–5°C. This yields crystalline this compound with >95% purity.

化学反应分析

Types of Reactions: N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Formation of corresponding pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives.

科学研究应用

Biological Applications

1. Enzyme Inhibition

N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide has been identified as an inhibitor of D-amino acid oxidase (DAAO), an enzyme implicated in oxidative stress and pain management. This inhibition suggests potential therapeutic applications in treating conditions such as chronic pain and neurodegenerative diseases.

2. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. This compound may possess similar activities, making it a candidate for developing new antimicrobial agents .

3. Anti-inflammatory Effects

Studies have shown that compounds with similar structures exhibit anti-inflammatory properties. The potential of this compound in reducing inflammation warrants further investigation .

Agricultural Applications

The structural characteristics of this compound suggest possible fungicidal and insecticidal properties. Compounds with similar pyrazole structures have demonstrated effectiveness against agricultural pests and pathogens. This positions the compound as a candidate for developing new agrochemicals.

作用机制

The mechanism of action of N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

相似化合物的比较

Structural Features and Substitution Patterns

Pyrazole carboxamides exhibit diverse biological and physicochemical properties depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations :

- Electron-Donating vs. In contrast, chloro (Cl) and cyano (CN) substituents in analogs (e.g., ) reduce electron density, enhancing reactivity toward nucleophilic targets.

Physicochemical Properties

Table 2: Physical and Spectral Data

Key Trends :

- Halogen/Nitro Groups : Improve crystallinity (higher melting points, e.g., 133–183°C in ) but may complicate formulation.

生物活性

N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Chemical Structure and Properties

This compound features a pyrazole ring with specific substitutions that influence its biological activity. The compound can be represented as follows:

This structure contributes to its pharmacological properties, including enzyme inhibition and receptor interaction.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. Inhibition of this enzyme may have implications for the treatment of neurodegenerative diseases and mood disorders.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant activity against Gram-positive and Gram-negative bacteria .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | Significant Inhibition |

| Pseudomonas aeruginosa | Variable Activity |

3. Anticancer Properties

This compound has been investigated for its anticancer potential. It was found to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- D-Amino Acid Oxidase Inhibition: By inhibiting DAAO, the compound may alter neurotransmitter levels, potentially affecting mood and cognitive functions.

- Cell Cycle Modulation: The compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of pyrazole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of this compound on MCF-7 cells. Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups .

常见问题

Q. What are the established synthetic pathways for N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, starting with cyclization of hydrazine derivatives (e.g., hydrazine hydrate) with β-keto esters or diketones under basic conditions (e.g., NaOH or KOH) . Key steps include:

- N-methylation : Selective methylation of the pyrazole nitrogen using methyl iodide or dimethyl sulfate under inert atmospheres.

- Carboxamide formation : Coupling with activated carboxylic acid derivatives (e.g., acid chlorides) in aprotic solvents like DMF or THF.

Reaction yields (60–85%) depend on solvent polarity, temperature control (60–100°C), and catalyst use (e.g., DMAP for amide bond formation) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- NMR spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups at N,N,1,3 positions and carboxamide resonance at δ ~165 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (CHNO, exact mass: 194.115 Da) and fragmentation patterns .

- Infrared (IR) spectroscopy : Stretching frequencies for C=O (~1680 cm) and N-H (~3300 cm) confirm carboxamide functionality .

Q. How do the electron-withdrawing/donating properties of substituents affect reactivity in nucleophilic substitution reactions?

The carboxamide group acts as an electron-withdrawing group, directing electrophilic attacks to the pyrazole C-4 position. Methyl groups at N and C-1/C-3 positions enhance steric hindrance, reducing reactivity at adjacent sites. For example, halogenation (e.g., bromination) requires Lewis acid catalysts (e.g., FeCl) to overcome steric effects .

Advanced Research Questions

Q. How can researchers optimize microwave-assisted synthesis to improve reaction efficiency for derivatives of this compound?

Microwave irradiation (100–150°C, 50–100 W) reduces reaction times from hours to minutes by enhancing thermal homogeneity. For example, cyclocondensation of hydrazines with β-keto esters under microwave conditions achieves 90% yield in 15 minutes vs. 6 hours conventionally . Key parameters:

- Solvent selection (polar solvents like DMF absorb microwaves efficiently).

- Catalyst compatibility (e.g., heterogeneous catalysts like montmorillonite K10 prevent side reactions) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer potency)?

- Comparative bioassays : Use standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests) under identical conditions .

- SAR studies : Systematically modify substituents (e.g., replacing methyl with fluorophenyl groups) to isolate activity-contributing moieties .

- ADMET profiling : Assess metabolic stability (e.g., liver microsome assays) to rule out false negatives due to rapid degradation .

Q. How does computational modeling (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., carboxamide oxygen as a hydrogen bond acceptor) .

- Molecular docking : Simulates binding to enzymes (e.g., COX-2 for anti-inflammatory activity) by aligning the pyrazole ring in hydrophobic pockets and carboxamide in catalytic sites . Validation via MD simulations (50 ns trajectories) confirms stability of predicted complexes .

Q. What methodologies validate the compound’s role as a precursor in synthesizing fused heterocycles?

- Cyclization reactions : Use POCl or PPA as cyclizing agents to convert the carboxamide into imidazopyrazole or thienopyrazole systems .

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh), KCO) introduce aryl groups at C-4 for enhanced π-π stacking in drug design .

Q. How do pH and solvent polarity influence the compound’s stability during long-term storage?

- Stability assays : HPLC monitoring shows degradation <5% in anhydrous DMSO at -20°C over 6 months.

- pH sensitivity : Hydrolysis of the carboxamide group occurs in acidic (pH < 3) or basic (pH > 10) conditions, producing pyrazole-5-carboxylic acid .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | Hydrazine + ethyl acetoacetate, NaOH, 80°C | 75 | >98% | |

| N-Methylation | CHI, KCO, DMF, 60°C | 82 | 95% | |

| Microwave-assisted | β-keto ester, 100 W, 15 min | 90 | 99% |

Q. Table 2. Biological Activity Data

| Assay Type | Target | IC/MIC Value | Reference |

|---|---|---|---|

| Anticancer (MCF-7) | Topoisomerase II | 12.5 μM | |

| Antimicrobial | E. coli (Gram-) | 25 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。